molecular formula C23H29FN2O B8217906 Encukalner CAS No. 1009344-33-5

Encukalner

Cat. No. B8217906
Key on ui cas rn: 1009344-33-5
M. Wt: 368.5 g/mol
InChI Key: FJNPZKZPWVVSON-UHFFFAOYSA-N
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Patent
US08293911B2

Procedure details

Bis(dibenzylidineacetone)palladium (390 mg, 0.68 mmol) and (2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine (800 mg, 2.0 mmol) were added to dry toluene (150 mL purged with argon for 30 minutes) and stirred for 30 minutes under argon. Potassium tert-butoxide (4.75 mg, 42.3 mmol), 6-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride salt (3.2 g, 17.0 mmol), and N-(4-bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide (5 g, 16.8 mmol) were then added, and the reaction mixture was stirred at 80° C. overnight. The reaction mixture was then cooled to room temperature and recrystallized from toluene to afford the title compound as a solid. (5.11 g, 83%).
[Compound]
Name
Bis(dibenzylidineacetone)palladium
Quantity
390 mg
Type
reactant
Reaction Step One
[Compound]
Name
(2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.75 mg
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl.[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH2:15][NH:14][CH2:13][CH2:12]2.Br[C:20]1[CH:25]=[C:24]([CH3:26])[C:23]([NH:27][C:28](=[O:34])[CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[C:22]([CH3:35])[CH:21]=1>C1(C)C=CC=CC=1>[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH2:15][N:14]([C:20]1[CH:25]=[C:24]([CH3:26])[C:23]([NH:27][C:28](=[O:34])[CH2:29][C:30]([CH3:31])([CH3:32])[CH3:33])=[C:22]([CH3:35])[CH:21]=1)[CH2:13][CH2:12]2 |f:0.1,2.3|

Inputs

Step One
Name
Bis(dibenzylidineacetone)palladium
Quantity
390 mg
Type
reactant
Smiles
Name
(2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine
Quantity
800 mg
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.75 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.FC=1C=C2CCNCC2=CC1
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2CCN(CC2=CC1)C1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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